A Technical Guide to H-L-Tyr(2-azidoethyl)-OH Hydrochloride: A Bioorthogonal Tool for Chemical Biology and Drug Development
A Technical Guide to H-L-Tyr(2-azidoethyl)-OH Hydrochloride: A Bioorthogonal Tool for Chemical Biology and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-L-Tyr(2-azidoethyl)-OH hydrochloride is a non-canonical amino acid derivative of L-Tyrosine engineered for bioorthogonal chemistry. By incorporating a chemically inert but highly reactive azide (B81097) moiety, this compound serves as a powerful molecular handle for the precise, site-specific modification of peptides and proteins. Its primary application lies in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), colloquially known as "click chemistry." These reactions enable the covalent attachment of various functionalities—such as fluorescent probes, imaging agents, drug payloads, and polyethylene (B3416737) glycol (PEG) chains—to biomolecules with high efficiency and specificity. This guide provides a comprehensive overview of its properties, core applications, and detailed experimental protocols for its use in solid-phase peptide synthesis and subsequent bioconjugation.
Physicochemical Properties
H-L-Tyr(2-azidoethyl)-OH hydrochloride, also known as O-(2-Azidoethyl)-L-tyrosine hydrochloride, is a stable, solid compound. Its key quantitative data are summarized for ease of reference.
| Property | Data | Reference(s) |
| IUPAC Name | (2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid hydrochloride | |
| Synonyms | O-(2-Azidoethyl)-L-tyrosine HCl, 4-(2-azidoethoxy)-L-phenylalanine HCl | [1] |
| CAS Number | 1567845-62-8 | [2] |
| Molecular Formula | C₁₁H₁₅ClN₄O₃ | |
| Molecular Weight | 286.72 g/mol | |
| Appearance | White to off-white solid/powder | |
| Purity | ≥99% (Typical) | [3] |
| Solubility | Soluble in aqueous solutions and polar organic solvents like DMF. | |
| Storage Conditions | Store at -20°C for short-term (1 month) or -80°C for long-term (6 months), under nitrogen, protected from moisture. | [3] |
Core Applications in Research and Drug Development
The utility of H-L-Tyr(2-azidoethyl)-OH hydrochloride stems from the bioorthogonal nature of its azide group. This functional group does not react with native biological molecules, ensuring that chemical modifications are highly specific to the intended alkyne-bearing partner.[4]
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Site-Specific Protein Modification: When incorporated into a protein's sequence, it provides a unique chemical "handle" for modification, leaving the rest of the protein structure untouched.
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Fluorescent Labeling and Imaging: The azide group allows for the "clicking" of fluorescent dyes onto a target protein, enabling advanced imaging studies to track protein localization, trafficking, and dynamics within living cells.
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Antibody-Drug Conjugate (ADC) Development: This amino acid can be used to link potent cytotoxic drugs to monoclonal antibodies. The resulting ADC can specifically target cancer cells, minimizing off-target toxicity.
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Peptide and Protein PEGylation: Covalent attachment of polyethylene glycol (PEG) chains via click chemistry can enhance the pharmacokinetic properties of therapeutic peptides and proteins, increasing their in-vivo half-life and stability.
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Probing Molecular Interactions: By attaching cross-linkers or affinity probes, researchers can investigate protein-protein interactions, identify binding partners, and map interaction surfaces.
Visualization of Experimental Workflow
The general workflow for utilizing H-L-Tyr(2-azidoethyl)-OH involves two primary stages: incorporation of the amino acid into a peptide backbone and the subsequent bioorthogonal conjugation reaction.
Key Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of the azido-tyrosine derivative into a peptide sequence and its subsequent conjugation via CuAAC.
Protocol 1: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of the N-α-Fmoc protected version, Fmoc-L-Tyr(2-azidoethyl)-OH , into a growing peptide chain on a solid support resin (e.g., Rink Amide resin).
Materials:
-
Rink Amide Resin (or other suitable Fmoc-compatible resin)
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Fmoc-L-Tyr(2-azidoethyl)-OH and other required Fmoc-protected amino acids
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N,N-Dimethylformamide (DMF)
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Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF
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Coupling Activator: HBTU or HATU
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Base: N,N-Diisopropylethylamine (DIEA)
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Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
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Cleavage Cocktail (Azide-Safe): 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O)[3]
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Cold diethyl ether
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SPPS reaction vessel
Methodology:
-
Resin Swelling:
-
Place the desired amount of resin (e.g., 100 mg) into the SPPS reaction vessel.
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Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
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Drain the DMF.
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-
Initial Fmoc Deprotection (if starting with pre-loaded resin):
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Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.[5]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Incorporation of Fmoc-L-Tyr(2-azidoethyl)-OH):
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In a separate vial, dissolve Fmoc-L-Tyr(2-azidoethyl)-OH (3-4 equivalents relative to resin loading), HBTU/HATU (3-4 eq.), and DIEA (6-8 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.[4]
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Agitate the mixture at room temperature for 1-2 hours to ensure complete coupling.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the desired peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the terminal Fmoc group is removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare the azide-safe cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) fresh. Warning: Thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT) must be avoided as they can reduce the azide group. [3][6]
-
Add the cold cleavage cocktail to the dried resin (approx. 10 mL/g of resin) and agitate at room temperature for 2-3 hours.[3]
-
Filter the solution to separate the resin beads and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum. The crude peptide can then be purified via HPLC.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the purified azide-modified peptide with an alkyne-containing molecule (e.g., a fluorescent dye).
Materials:
-
Purified azide-modified peptide
-
Alkyne-functionalized molecule of interest (1.5-5 equivalents)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium Ascorbate (B8700270) solution (e.g., 1 M in water, prepared fresh)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional, but recommended)
-
Reaction Buffer: e.g., Phosphate-buffered saline (PBS) pH 7.4, or other suitable aqueous buffer.
-
Degassing equipment (e.g., nitrogen or argon line)
Methodology:
-
Reaction Setup:
-
Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add the alkyne-functionalized molecule to the peptide solution. The molar excess may need optimization but typically ranges from 1.5 to 5 equivalents.
-
If using a ligand, add TBTA to a final concentration that is 5-fold higher than the copper concentration (e.g., for 1 mM CuSO₄, use 5 mM TBTA).
-
-
Degassing (Optional but Recommended):
-
Gently bubble an inert gas (argon or nitrogen) through the reaction mixture for 5-10 minutes to remove dissolved oxygen, which can interfere with the reaction.
-
-
Initiation of the 'Click' Reaction:
-
Add the CuSO₄ solution to the reaction mixture to achieve a final concentration of 0.1-1 mM.
-
Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM (maintaining a 5 to 10-fold excess over CuSO₄) to reduce Cu(II) to the catalytic Cu(I) species.
-
Gently mix the components.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. For challenging conjugations, the reaction can be left overnight. Reaction progress can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Once the reaction is complete, the final conjugated peptide can be purified from excess reagents and byproducts using methods such as size-exclusion chromatography, dialysis, or reverse-phase HPLC.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]
